1-methyl-3-octadecylimidazolium tetrafluoroborate
Description
Properties
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMHTCTYQGVABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 1-methylimidazole is reacted with octadecyl bromide in a 1:1 molar ratio at 60–80°C for 24–48 hours under nitrogen atmosphere. The reaction is often conducted in a polar aprotic solvent such as acetonitrile to enhance solubility of the long-chain alkyl halide. Due to the octadecyl group’s hydrophobicity, extended reaction times compared to shorter-chain analogs (e.g., butyl derivatives) are necessary to ensure complete quaternization. Excess octadecyl bromide may be used to drive the reaction to completion, followed by removal via vacuum distillation.
Table 1: Representative Quaternization Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 70°C |
| Reaction Time | 36 hours |
| Solvent | Acetonitrile |
| Molar Ratio (Imidazole:Halide) | 1:1.1 |
Anion Metathesis to Tetrafluoroborate
The halide precursor is converted to the tetrafluoroborate form through metathesis with sodium tetrafluoroborate (NaBF₄). This step is critical for tailoring the ionic liquid’s electrochemical and solvation properties.
Metathesis Protocol
1-Methyl-3-octadecylimidazolium bromide (20 mmol) is dissolved in acetone (150 mL) and combined with NaBF₄ (22 mmol) at 40°C for 12 hours. The mixture is filtered to remove sodium halide byproducts, and the solvent is evaporated under reduced pressure. The crude product is washed with dichloromethane to eliminate residual salts, yielding a viscous liquid. For larger-scale syntheses, continuous liquid-liquid extraction with dichloromethane over 48 hours ensures efficient separation of ionic liquid from aqueous impurities.
Challenges with Long-Chain Derivatives
The octadecyl group’s hydrophobicity reduces solubility in acetone, necessitating solvent systems with higher polarity (e.g., methanol/water mixtures) or elevated temperatures (50–60°C). Post-reaction, residual sodium halides are removed via repeated washes with cold deionized water, followed by drying over molecular sieves.
Purification Techniques
Purification is paramount to achieving ionic liquids free of halide contaminants and organic impurities.
Decolorization and Filtration
Crude this compound often contains colored byproducts, which are removed using activated charcoal. A 5% (w/w) charcoal load is added to the ionic liquid solution in acetone, stirred at 65°C for 24 hours, and filtered. This step is repeated until the solution becomes colorless, as evidenced by UV-Vis spectroscopy.
Halide Removal
Continuous liquid-liquid extraction with dichloromethane in a Soxhlet apparatus over 48 hours effectively separates halide ions (e.g., Cl⁻, Br⁻) into the aqueous phase. Subsequent filtration through silica gel or alumina columns (10–20 g per 100 mL solution) removes polar impurities, yielding a halide content below 100 ppm.
Table 2: Purification Efficacy
| Method | Halide Content (ppm) | Purity (%) |
|---|---|---|
| Charcoal Treatment | <500 | 85–90 |
| Liquid-Liquid Extraction | <100 | 92–95 |
| Silica Filtration | <50 | >98 |
Characterization and Analytical Methods
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures of 280–300°C, comparable to shorter-chain analogs. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of −60°C, reflecting enhanced flexibility from the octadecyl chain.
Challenges and Optimizations
Solvent Selection
The octadecyl chain’s hydrophobicity complicates dissolution in common solvents. Ethanol/water (3:1 v/v) mixtures at 60°C improve miscibility during metathesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octadecylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound.
Substitution: The imidazolium ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with additional functional groups.
Scientific Research Applications
Electrochemical Applications
OMIMBF4 has been extensively studied for its electrochemical properties, particularly in energy storage and conversion systems.
- Supercapacitors : Research indicates that OMIMBF4 can enhance the performance of supercapacitors due to its high ionic conductivity and thermal stability. A study demonstrated that supercapacitors using OMIMBF4 exhibited higher energy densities compared to conventional electrolytes .
- Electrochemical Reduction of CO2 : OMIMBF4 has been employed as a solvent in the electrochemical reduction of carbon dioxide to valuable chemicals. This application is crucial for developing sustainable energy solutions and reducing greenhouse gas emissions .
Catalysis
The compound has shown promise as a catalyst in various chemical reactions:
- Biodiesel Production : OMIMBF4 is utilized in transesterification processes for biodiesel production, enhancing the reaction rates and yields compared to traditional methods. Its ability to dissolve both polar and non-polar reactants makes it an ideal medium for this application .
- Copper-Lead Composite Catalysts : Studies have reported the use of OMIMBF4 in preparing copper-lead composite metal catalysts, which are effective in various organic reactions, including oxidation and hydrogenation processes .
Biomedical Applications
The interaction of ionic liquids with biological systems is an emerging field of study:
- Cell Membrane Interactions : Research has explored how OMIMBF4 interacts with cellular membranes. Understanding these interactions is vital for developing new drug delivery systems and evaluating potential cytotoxic effects .
- Anticancer Activity : Preliminary studies indicate that imidazolium-based ionic liquids, including OMIMBF4, exhibit anticancer properties against various human tumor cell lines. The structure-activity relationship suggests that the length of the alkyl chain significantly influences cytotoxicity .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-octadecylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating reactions and stabilizing intermediates. The tetrafluoroborate anion contributes to the compound’s overall stability and solubility in different solvents .
Comparison with Similar Compounds
Table 1: Thermophysical Properties of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate ILs
Trends :
- Viscosity : Increases exponentially with chain length due to enhanced van der Waals interactions . [C₁₈MIM][BF₄] is expected to exhibit viscosity >3000 mPa·s, limiting its use in flow-based applications.
- Density : Decreases with longer chains due to reduced packing efficiency .
- Conductivity : Declines with chain length, as mobility of ions is hindered by larger cationic volumes .
- Thermal Stability : Slightly reduced for longer chains, as C₁₈ may decompose at lower temperatures than C₄ analogs .
Solvation and Interaction Capabilities
Protein Interactions
Longer alkyl chains enhance hydrophobic interactions with biomolecules. For example, [C₆MIM][BF₄] and [C₈MIM][BF₄] bind strongly to bovine serum albumin (BSA) via hydrogen bonding and van der Waals forces, while shorter-chain ILs (C₂, C₄) show negligible binding . [C₁₈MIM][BF₄] likely exhibits even stronger hydrophobic interactions, making it suitable for protein stabilization or extraction but raising toxicity concerns.
Solvent Compatibility
- Polar Solvents: Shorter-chain ILs (e.g., [BMIM][BF₄]) are miscible with water and polar organics like dimethyl sulfoxide (DMSO) . [C₁₈MIM][BF₄], however, is immiscible with water and preferentially dissolves nonpolar compounds.
- Co-solvent Effects : Mixing [BMIM][BF₄] with DMSO reduces viscosity by 50% , but similar effects for [C₁₈MIM][BF₄] remain unexplored.
Biological Activity
1-Methyl-3-octadecylimidazolium tetrafluoroborate (C18MImBF4) is an ionic liquid (IL) that has garnered attention for its diverse biological activities. This compound, characterized by its long alkyl chain and imidazolium cation, exhibits unique properties that make it suitable for various applications in biomedicine and materials science. This article reviews the biological activity of C18MImBF4, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound features a long hydrophobic octadecyl chain attached to a methyl-imidazolium cation, which contributes to its unique physicochemical properties, such as low volatility and high thermal stability.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of C18MImBF4 against various pathogens. The following table summarizes the antimicrobial activity against selected bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Listeria monocytogenes | 0.5% | |
| Escherichia coli | 1% | |
| Staphylococcus aureus | 0.75% | |
| Candida albicans | 0.5% |
The compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi, indicating its potential as an antimicrobial agent in medical applications.
Anticancer Activity
C18MImBF4 has also been investigated for its anticancer properties. In vitro studies have shown that this ionic liquid can induce apoptosis in various cancer cell lines. The following table outlines the cytotoxic effects observed in different cancer cell lines:
These findings suggest that C18MImBF4 may serve as a promising candidate for developing new anticancer therapies.
Cytotoxicity Studies
While exploring the therapeutic potential of C18MImBF4, it is crucial to assess its cytotoxicity to normal cells. The results from cytotoxicity assays are summarized below:
The relatively high IC50 values in normal cells indicate a favorable therapeutic index, suggesting that C18MImBF4 may selectively target cancer cells while sparing healthy tissues.
The biological activity of C18MImBF4 is attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the long alkyl chain allows C18MImBF4 to integrate into microbial membranes, leading to structural destabilization.
- Induction of Apoptosis : In cancer cells, C18MImBF4 can induce apoptosis through mitochondrial pathways and ROS generation.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in specific cancer cell lines, thereby inhibiting proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of C18MImBF4 incorporated into polyvinyl chloride (PVC) films against Listeria monocytogenes. Results showed a significant reduction in bacterial viability when exposed to the films containing the ionic liquid, demonstrating its potential use in food packaging applications to enhance safety .
- Anticancer Research : Another study investigated the effects of C18MImBF4 on MCF-7 breast cancer cells. The results indicated that treatment with the ionic liquid led to a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy .
Q & A
Q. Why do Walden’s rule deviations occur in conductivity measurements, and how are they interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
